molecular formula C3F5I B1305588 3-Iodopentafluoropropene-1 CAS No. 431-65-2

3-Iodopentafluoropropene-1

Cat. No.: B1305588
CAS No.: 431-65-2
M. Wt: 257.93 g/mol
InChI Key: HXUXNHPLNYUXPO-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Iodopentafluoropropene-1 undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Iodopentafluoropropene-1 involves its high reactivity, which allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of polyethers through reactions with epoxides and the production of chlorofluorocarbons through reactions with carbon tetrachloride .

Properties

IUPAC Name

1,1,2,3,3-pentafluoro-3-iodoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F5I/c4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUXNHPLNYUXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379438
Record name 3-Iodopentafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-65-2
Record name 1,1,2,3,3-Pentafluoro-3-iodo-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodopentafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro(3-iodoprop-1-ene)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Perfluoroallyl iodide (CF2CFCF2I) was prepared by transferring 8.5 g of dry potassium iodide, 20 ml of tetraglyme and 42.5 millimoles of perfluoroallyl fluorosulfate by vacuum line to a 100-ml flask. The mixture was warmed to 20° C. and stirred for 12 hours in a dark room. The mixture was then fractionated through -100° C. and -196° C. traps, with the product being collected in the -100° C. trap.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
42.5 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodopentafluoropropene-1
Reactant of Route 2
3-Iodopentafluoropropene-1
Reactant of Route 3
3-Iodopentafluoropropene-1
Reactant of Route 4
3-Iodopentafluoropropene-1
Reactant of Route 5
3-Iodopentafluoropropene-1
Customer
Q & A

A: 3-Iodopentafluoropropene-1 serves as a crucial building block in the synthesis of perfluorodienes. [] The molecule can undergo a coupling reaction, effectively connecting two units of this compound and forming a carbon-carbon bond. This coupling reaction leads to the formation of perfluorohexadiene. Furthermore, through telomerization reactions with chlorotrifluoroethylene and tetrafluoroethylene, this compound acts as a precursor for longer perfluorodienes like perfluoroheptadiene-1,6 and perfluorooctadiene-1,7. []

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